molecular formula C9H12N2O2 B6167838 [(4-methoxyphenyl)methyl](methyl)nitrosoamine CAS No. 84174-20-9

[(4-methoxyphenyl)methyl](methyl)nitrosoamine

Cat. No. B6167838
CAS RN: 84174-20-9
M. Wt: 180.20 g/mol
InChI Key: PBYJHBYYEJFZIL-UHFFFAOYSA-N
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Description

[(4-methoxyphenyl)methyl](methyl)nitrosoamine, also known as 4-Methyl-Methoxy-Phenylmethyl-Nitrosoamine (4-MMPMN), is an organic compound and a nitrosoamine derivative that has been studied for its potential in a variety of applications, including scientific research and laboratory experiments. It is a colorless liquid and has a molecular formula of C9H11N3O. 4-MMPMN has a melting point of -48°C and a boiling point of 143°C.

Mechanism of Action

The mechanism of action of 4-MMPMN is not fully understood, however, it is believed to act by binding to thiol groups in proteins, which can lead to changes in protein structure and function. Additionally, 4-MMPMN has been shown to interact with various enzymes and receptors, which can lead to changes in the activity of these proteins.
Biochemical and Physiological Effects
4-MMPMN has been studied for its potential biochemical and physiological effects. Studies have shown that 4-MMPMN can inhibit the growth of certain types of cancer cells and may have anti-inflammatory and antioxidant properties. Additionally, 4-MMPMN has been shown to interact with various enzymes and receptors, which can lead to changes in the activity of these proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 4-MMPMN in laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, 4-MMPMN has been studied for its potential in a variety of scientific research applications, which makes it a useful tool for researchers. The main limitation of using 4-MMPMN in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to predict its effects.

Future Directions

The future directions for the use of 4-MMPMN include further research into its mechanism of action and potential biochemical and physiological effects. Additionally, further research into its potential to inhibit the growth of certain types of cancer cells and its potential as an antioxidant is needed. Additionally, research into its potential to interact with various enzymes and receptors is also needed. Finally, further research into its potential applications in scientific research and laboratory experiments is also necessary.

Synthesis Methods

4-MMPMN can be synthesized through a variety of methods. One of the most common methods is the condensation reaction of 4-methoxyphenylmethyl alcohol and nitrosobenzene. This reaction is conducted in the presence of an acid catalyst, such as sulfuric acid, at a temperature of 80-90°C. This reaction yields 4-MMPMN as a crystalline solid.

Scientific Research Applications

4-MMPMN has been studied for its potential in a variety of scientific research applications. It has been used in studies related to the structure and function of proteins, as well as in studies on the effects of nitrosoamines on the body. Additionally, 4-MMPMN has been studied for its potential as an antioxidant, as well as its potential to inhibit the growth of certain types of cancer cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(4-methoxyphenyl)methyl](methyl)nitrosoamine involves the reaction of 4-methoxybenzyl chloride with sodium nitrite in the presence of hydrochloric acid to form the corresponding nitrosoamine.", "Starting Materials": [ "4-methoxybenzyl chloride", "Sodium nitrite", "Hydrochloric acid", "Methanol" ], "Reaction": [ "Dissolve 4-methoxybenzyl chloride in methanol", "Add sodium nitrite and hydrochloric acid to the solution", "Stir the mixture at room temperature for 1 hour", "Filter the resulting precipitate and wash with cold methanol", "Dry the product under vacuum to obtain [(4-methoxyphenyl)methyl](methyl)nitrosoamine" ] }

CAS RN

84174-20-9

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-methylnitrous amide

InChI

InChI=1S/C9H12N2O2/c1-11(10-12)7-8-3-5-9(13-2)6-4-8/h3-6H,7H2,1-2H3

InChI Key

PBYJHBYYEJFZIL-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)N=O

Purity

95

Origin of Product

United States

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